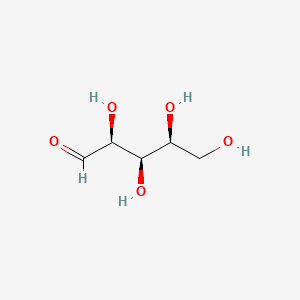
L-xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-xylose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It is the levo-isomer of Xylose . It is a white crystalline solid that is soluble in water .
Synthesis Analysis
This compound is synthesized from lignocellulosic biomass, which is a renewable feedstock. The process involves pretreatment, enzymatic saccharification, and microbial fermentation . The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase has been studied intensively .Molecular Structure Analysis
The molecular structure of this compound consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms. It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 .Chemical Reactions Analysis
Xylose is the second most abundant sugar in lignocellulosic hydrolysates. Transformation of xylose into valuable chemicals, such as plant natural products, is a feasible and sustainable route to industrializing biorefinery of biomass materials .Physical and Chemical Properties Analysis
This compound has a molecular weight of 150.13 g/mol . It is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius .作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "L-xylose can be synthesized from D-xylulose through a series of reactions involving oxidation, reduction, and epimerization.", "Starting Materials": [ "D-xylulose", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium acetate", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "D-xylulose is oxidized to D-xylonic acid using sodium hydroxide and hydrogen peroxide.", "D-xylonic acid is reduced to D-xylitol using sodium borohydride.", "D-xylitol is epimerized to L-xylose using hydrochloric acid and sodium acetate.", "L-xylose is acetylated using acetic anhydride and methanol to yield the final product." ] } | |
CAS番号 |
41546-31-0 |
分子式 |
C5H10O5 |
分子量 |
150.13 g/mol |
IUPAC名 |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
InChIキー |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
異性体SMILES |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
SMILES |
C(C(C(C(C=O)O)O)O)O |
正規SMILES |
C(C1C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


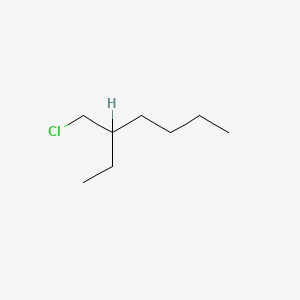






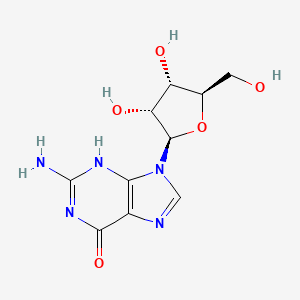

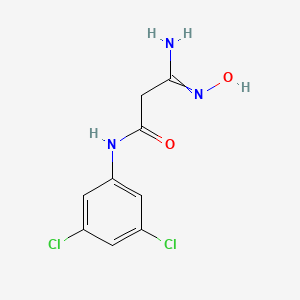
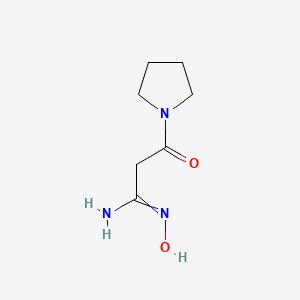
![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)
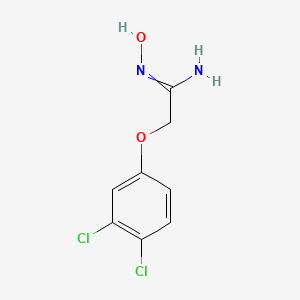
![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)
